molecular formula C17H14ClNO2 B2550350 N-{[3-(2-chlorophenoxy)phenyl]methyl}but-2-ynamide CAS No. 2411202-17-8

N-{[3-(2-chlorophenoxy)phenyl]methyl}but-2-ynamide

Cat. No.: B2550350
CAS No.: 2411202-17-8
M. Wt: 299.75
InChI Key: KMOHONIWRRHCTH-UHFFFAOYSA-N
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Description

N-{[3-(2-chlorophenoxy)phenyl]methyl}but-2-ynamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorophenoxy group and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2-chlorophenoxy)phenyl]methyl}but-2-ynamide typically involves the reaction of 3-(2-chlorophenoxy)benzyl chloride with but-2-ynamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The industrial production process may also include purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2-chlorophenoxy)phenyl]methyl}but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[3-(2-chlorophenoxy)phenyl]methyl}but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(2-chlorophenoxy)phenyl]methyl}acetamide
  • N-{[3-(2-chlorophenoxy)phenyl]methyl}prop-2-ynamide
  • N-{[3-(2-chlorophenoxy)phenyl]methyl}but-2-enoic acid

Uniqueness

N-{[3-(2-chlorophenoxy)phenyl]methyl}but-2-ynamide stands out due to its unique combination of a chlorophenoxy group and a but-2-ynamide moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[[3-(2-chlorophenoxy)phenyl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-2-6-17(20)19-12-13-7-5-8-14(11-13)21-16-10-4-3-9-15(16)18/h3-5,7-11H,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOHONIWRRHCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=CC(=CC=C1)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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